Cyclohexyl 3,4-dichlorophenyl ketone
Overview
Description
Cyclohexyl 3,4-dichlorophenyl ketone, also known as CCDPK, is an organic compound . It has a molecular weight of 257.16 and its linear formula is C13H14Cl2O . It is a light yellow solid .
Molecular Structure Analysis
The molecular structure of Cyclohexyl 3,4-dichlorophenyl ketone is represented by the linear formula C13H14Cl2O . This indicates that the molecule consists of 13 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
Cyclohexyl 3,4-dichlorophenyl ketone is a light yellow solid . It has a molecular weight of 257.16 and its linear formula is C13H14Cl2O .Scientific Research Applications
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Chemical Synthesis
- Application : Cyclohexyl 3,4-dichlorophenyl ketone is a chemical compound used in various chemical reactions .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, this compound would be used as a reagent in a chemical reaction .
- Results : The outcomes of these reactions can also vary greatly, but the use of this compound can help to facilitate certain types of chemical transformations .
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Biocatalysis in Drug Synthesis
- Application : Biocatalysis is a sub-discipline of enzymology that involves the use of natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. Cyclohexyl 3,4-dichlorophenyl ketone could potentially be used as a starting material or intermediate in the biocatalytic synthesis of chiral drug intermediates .
- Method of Application : This would involve the use of specific enzymes or cells to catalyze a reaction involving Cyclohexyl 3,4-dichlorophenyl ketone. The exact procedures and parameters would depend on the specific reaction being conducted .
- Results : The use of biocatalysis in drug synthesis can result in high yields of chiral drug intermediates with high enantio-, chemo-, and regio-selectivities .
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Pharmaceutical Manufacturing
- Application : This compound could be used as a starting material or intermediate in the synthesis of pharmaceutical drugs .
- Method of Application : The specific methods of application would depend on the drug being synthesized. This could involve various chemical reactions under specific conditions .
- Results : The use of this compound in drug synthesis could potentially lead to the production of new pharmaceutical drugs .
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Catalysis
- Application : Cyclohexyl 3,4-dichlorophenyl ketone could potentially be used in catalysis, which is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst .
- Method of Application : In this context, the compound could be used as a starting material in a reaction that is catalyzed by a specific catalyst .
- Results : The use of this compound in catalysis could lead to the production of new compounds in a more efficient and selective manner .
properties
IUPAC Name |
cyclohexyl-(3,4-dichlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFNRUZLPOEANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469279 | |
Record name | Cyclohexyl(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3,4-dichlorophenyl ketone | |
CAS RN |
854892-34-5 | |
Record name | Cyclohexyl(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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